2-Methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . Triazoles, on the other hand, are a class of five-membered heterocyclic compounds containing three nitrogen atoms. They are known to exhibit tautomerism in solution .
Synthesis Analysis
Thiophene derivatives are typically synthesized through condensation reactions, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene and triazole derivatives can vary greatly depending on the substituents attached to the ring. For example, 1H-1,2,4-Triazole-3-thiol is a mercapto-substituted 1,2,4-triazole ligand .
Chemical Reactions Analysis
Thiophene and triazole derivatives can undergo a variety of chemical reactions. For instance, 1H-1,2,4-Triazole-3-thiol forms novel luminescent polymers with cadmium (II) salts and undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs and 1,2,4-triazole nucleus compounds have been studied extensively for their potential biological activities . They often interact as a hydrogen bond acceptor and donor at the active site of a receptor .
Mode of Action
Compounds with a thiophene ring system and 1,2,4-triazole nucleus are known to exhibit a variety of pharmacological properties . They often act by interacting with the active site of a receptor, where they can act as both a hydrogen bond acceptor and donor .
Biochemical Pathways
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
The stability metabolism of the 1,2,4-triazole nucleus acts as a major pharmacophore , which suggests that it may have good bioavailability.
Result of Action
Given the known pharmacological properties of thiophene derivatives and 1,2,4-triazole nucleus compounds , it can be inferred that the compound may have a variety of effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Thiophene and triazole derivatives have a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer . Therefore, the synthesis and characterization of novel thiophene and triazole moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Properties
IUPAC Name |
2-methyl-4-phenyl-5-thiophen-2-yl-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S2/c1-15-13(17)16(10-6-3-2-4-7-10)12(14-15)11-8-5-9-18-11/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYHRGOKRNQCNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(C(=N1)C2=CC=CS2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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